molecular formula C21H28N6O3 B4438882 1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4438882
M. Wt: 412.5 g/mol
InChI Key: CUTMFOPXLQTZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the methyl, benzyl, and morpholinoethyl groups through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: shares structural similarities with other purine derivatives, such as caffeine and theobromine.

    Caffeine: A well-known stimulant found in coffee and tea.

    Theobromine: Found in cocoa and chocolate, with similar stimulant effects.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-morpholin-4-ylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c1-15-5-4-6-16(13-15)14-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)22-7-8-26-9-11-30-12-10-26/h4-6,13H,7-12,14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTMFOPXLQTZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCN4CCOCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.